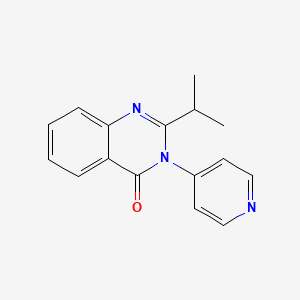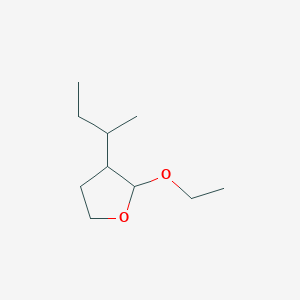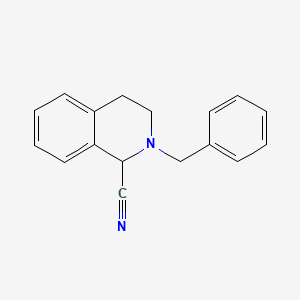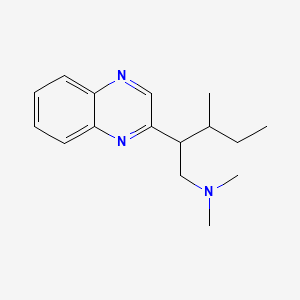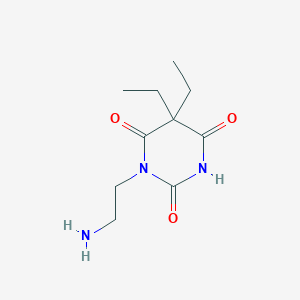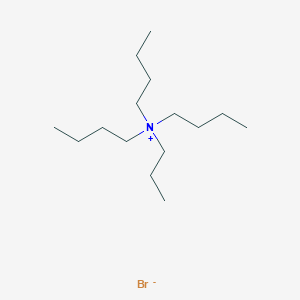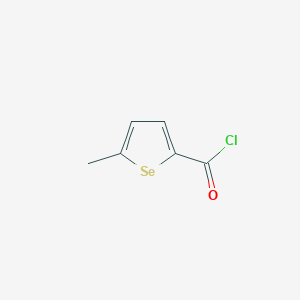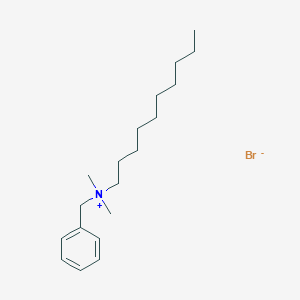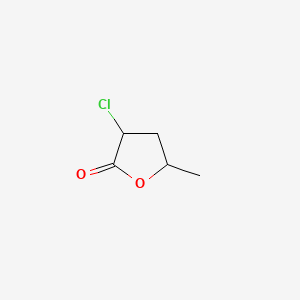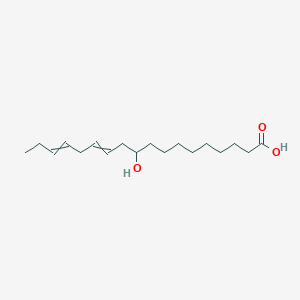
10-Hydroxyoctadeca-12,15-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyoctadeca-12,15-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by its hydroxyl group at the 10th carbon and double bonds at the 12th and 15th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadeca-12,15-dienoic acid typically involves the hydroxylation of linoleic acid. This can be achieved through various chemical reactions, including enzymatic processes using lipoxygenases or chemical hydroxylation using reagents like osmium tetroxide.
Industrial Production Methods: Industrial production methods for this compound are less documented but may involve large-scale enzymatic processes due to their specificity and efficiency. The use of biocatalysts in the hydroxylation of linoleic acid is a promising approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyoctadeca-12,15-dienoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of 10-ketooctadeca-12,15-dienoic acid.
Reduction: Formation of octadecanoic acid.
Substitution: Formation of 10-substituted octadeca-12,15-dienoic acid derivatives.
Scientific Research Applications
10-Hydroxyoctadeca-12,15-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 10-Hydroxyoctadeca-12,15-dienoic acid involves its interaction with various molecular targets, including nuclear receptors like peroxisome proliferator-activated receptors (PPARs). These receptors regulate gene expression involved in lipid metabolism, inflammation, and cell proliferation. The compound’s hydroxyl group and double bonds play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
- 9-Hydroxyoctadeca-10,12-dienoic acid
- 13-Hydroxyoctadeca-9,11-dienoic acid
- 10,12,13-Trihydroxyoctadeca-10,15-dienoic acid
Comparison: 10-Hydroxyoctadeca-12,15-dienoic acid is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
34932-14-4 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-hydroxyoctadeca-12,15-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h3-4,8,11,17,19H,2,5-7,9-10,12-16H2,1H3,(H,20,21) |
InChI Key |
WPPBDPYWQAWPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC(CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
